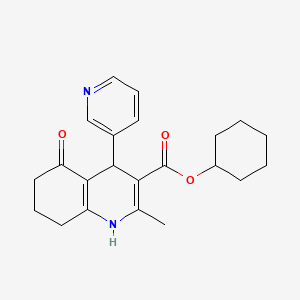
N-(2-methoxyphenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 was first synthesized in 1994 by researchers at the University of California, San Francisco, and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用机制
N-(2-methoxyphenyl)-4-morpholinecarbothioamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site on the kinase and preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes such as cell proliferation and survival. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to radiation therapy. In animal models of inflammatory diseases such as rheumatoid arthritis and colitis, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to reduce inflammation and improve disease symptoms. In animal models of neurological disorders such as Parkinson's disease and traumatic brain injury, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to protect neurons from damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways and cellular processes. N-(2-methoxyphenyl)-4-morpholinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for laboratory experiments. However, one limitation of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its potential toxicity at high concentrations, which can limit its use in vivo. Additionally, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have off-target effects on other cellular processes, which can complicate interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-methoxyphenyl)-4-morpholinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of specific tyrosine kinases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the potential role of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in regulating immune function and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate the potential use of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in combination with other therapies, such as radiation therapy or chemotherapy, to improve treatment outcomes in cancer patients.
合成方法
The synthesis of N-(2-methoxyphenyl)-4-morpholinecarbothioamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to form 2-methoxyphenyl isothiocyanate, which is then reacted with morpholine to produce N-(2-methoxyphenyl)-4-morpholinecarbothioamide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or ethanol, and the product is purified using techniques such as column chromatography or recrystallization.
科学研究应用
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit the activity of several different tyrosine kinases, including Janus kinase 2 (JAK2), which is involved in cytokine signaling and immune function. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation and survival.
属性
IUPAC Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-5-3-2-4-10(11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDUMRUJGHBCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)
![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)